N-[3-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)-4-methylphenyl]furan-2-carboxamide
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Overview
Description
N-{3-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]-4-METHYLPHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a cyclopentaneamido group, and a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]-4-METHYLPHENYL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]-4-METHYLPHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the amide group may yield amines.
Scientific Research Applications
N-{3-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]-4-METHYLPHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]-4-METHYLPHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
N-{3-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]-4-METHYLPHENYL}FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H23BrN2O3 |
---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
N-[3-[[1-(4-bromophenyl)cyclopentanecarbonyl]amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H23BrN2O3/c1-16-6-11-19(26-22(28)21-5-4-14-30-21)15-20(16)27-23(29)24(12-2-3-13-24)17-7-9-18(25)10-8-17/h4-11,14-15H,2-3,12-13H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
VYUXFIZPLKOZFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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